6-Acetylthiohexanoic acid

Catalog No.
S9092990
CAS No.
80441-57-2
M.F
C8H14O3S
M. Wt
190.26 g/mol
Availability
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6-Acetylthiohexanoic acid

CAS Number

80441-57-2

Product Name

6-Acetylthiohexanoic acid

IUPAC Name

6-acetylsulfanylhexanoic acid

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

InChI

InChI=1S/C8H14O3S/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

PIFIISOIFYMVLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCC(=O)O

6-Acetylthiohexanoic acid is a chemical compound with the molecular formula C8H14O3SC_8H_{14}O_3S. It features a hexanoic acid backbone with an acetylthio group attached, making it a member of the thioester family. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry, due to its unique structural properties.

Typical of carboxylic acids and thioesters:

  • Esterification: It can react with alcohols to form esters. For example:
    6 Acetylthiohexanoic acid+R OH6 Acetylthiohexanoate+H2O\text{6 Acetylthiohexanoic acid}+\text{R OH}\rightarrow \text{6 Acetylthiohexanoate}+\text{H}_2\text{O}
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of smaller carbon chains and the release of carbon dioxide.
  • Nucleophilic Substitution: The acetylthio group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

The synthesis of 6-acetylthiohexanoic acid can be achieved through several methods:

  • Thioester Formation: By reacting hexanoic acid with acetyl chloride in the presence of a base (e.g., pyridine), followed by thiol addition.
  • Direct Acetylation: Acetylating hexanoic acid using acetic anhydride or acetyl chloride in the presence of a catalyst.
  • Using Thioester-Carboxylate Ligands: As described in research articles, thioester-carboxylate ligands can be employed to synthesize this compound through specific reaction pathways involving thioester intermediates .

6-Acetylthiohexanoic acid has potential applications in various domains:

  • Pharmaceuticals: Its structural properties may allow it to serve as a precursor for drug synthesis or as an active pharmaceutical ingredient.
  • Biochemical Research: It could be used as a reagent in biochemical assays or as a marker in metabolic studies due to its unique functional groups.
  • Agricultural Chemicals: Similar compounds are often explored for use as agrochemicals or plant growth regulators.

Interaction studies involving 6-acetylthiohexanoic acid focus primarily on its reactivity with biological molecules and other chemical entities. Research into its interactions with enzymes or receptors could elucidate its potential therapeutic roles. Preliminary studies suggest it may interact with thiol-containing compounds, which could influence its biological activity.

Several compounds share structural similarities with 6-acetylthiohexanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3-Acetylthiopropionic AcidThioesterShorter carbon chain; different biological activity
Acetic AcidCarboxylic AcidSimpler structure; well-studied properties
Hexanoic AcidCarboxylic AcidSaturated fatty acid; lacks thioacetyl group

Similar Compounds

  • 3-Acetylthiopropionic Acid
  • Acetic Acid
  • Hexanoic Acid

Each of these compounds exhibits distinct characteristics and potential applications, but 6-acetylthiohexanoic acid stands out due to its unique combination of a longer carbon chain and the presence of both acetyl and thio groups, which may influence its reactivity and biological interactions.

6-Acetylthiohexanoic acid is a carboxylated thioester with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol. Its IUPAC name, 6-(acetylsulfanyl)hexanoic acid, reflects the presence of an acetylated sulfur atom at the sixth carbon of the hexanoic acid backbone. Alternative designations include 6-(acetylsulfanyl)caproic acid and 80441-57-2 (CAS registry number). The compound’s structure features a linear six-carbon chain terminating in a carboxylic acid group, with a thioacetate moiety (-SCOCH₃) at the terminal methyl position (Table 1).

Table 1: Chemical identity of 6-acetylthiohexanoic acid

PropertyValue
IUPAC Name6-(Acetylsulfanyl)hexanoic acid
Molecular FormulaC₈H₁₄O₃S
Molecular Weight190.26 g/mol
CAS Registry Number80441-57-2
Synonyms6-Acetylthiohexanoic acid 97%, Hexanoic acid 6-(acetylthio)-
Functional GroupsCarboxylic acid, Thioacetate

The compound’s sulfur atom enhances its reactivity, enabling participation in thiol-exchange reactions and nucleophilic substitutions. Its density of 1.144 g/mL at 25°C and liquid state under standard conditions further facilitate its use in solution-phase syntheses.

Historical Development and Discovery

The synthesis of 6-acetylthiohexanoic acid was first reported in the late 20th century as part of efforts to functionalize aliphatic acids with sulfur-containing groups. Early methods involved the reaction of 5-carboxy-1-pentanethiol with acetyl chloride in anhydrous conditions, yielding the thioacetylated product. This approach prioritized regioselectivity, ensuring the acetyl group attached exclusively to the sulfur atom rather than the carboxylic acid.

Advancements in the 2000s introduced more efficient pathways, such as the DCC-mediated coupling of 11-(acetylthio)undecanoic acid with lysine derivatives, as documented in Royal Society of Chemistry protocols. These methods emphasized the compound’s utility in synthesizing chelating agents for protein immobilization, marking a shift from purely theoretical studies to applied materials science.

Role in Modern Synthetic Chemistry

6-Acetylthiohexanoic acid has emerged as a critical building block in polymer chemistry and biotechnology. Its thioacetate group serves as a protected thiol, which can be deacetylated to generate free sulfhydryl groups for conjugation or crosslinking. Key applications include:

1. Polyhydroxyalkanoate (PHA) Synthesis
6-ATH acts as a precursor for poly-3-hydroxy-6-acetylthiohexanoate-co-4-acetylthiobutanoate (PHACOS), a biodegradable polyester with tunable mechanical properties. The thioacetyl groups introduce sulfur atoms into the polymer backbone, enhancing its thermal stability and compatibility with post-polymerization modifications.

2. Protein Immobilization
In surface chemistry, 6-ATH derivatives facilitate the covalent attachment of enzymes like silicatein to gold substrates. The thioacetate moiety anchors the molecule to metal surfaces, while the carboxylic acid group enables amide bonding with proteins (Figure 1).

3. Chelating Agent Production
Functionalization of 6-ATH with nitrilotriacetic acid (NTA) groups yields ligands capable of binding transition metals (e.g., Ni²⁺). These complexes are instrumental in purifying histidine-tagged proteins via immobilized metal affinity chromatography (IMAC).

Table 2: Modern applications of 6-acetylthiohexanoic acid

ApplicationMechanismOutcome
PHACOS SynthesisThioester polymerizationSulfur-enriched biodegradable polyester
Enzyme ImmobilizationThiol-gold interactionStable protein-surface conjugates
Metal ChelationNTA functionalizationHigh-affinity Ni²⁺ binding sites

The compound’s versatility is further evidenced by its use in microdilution assays to determine minimal inhibitory concentrations (MICs) of antimicrobial agents, leveraging its solubility in aqueous and organic phases.

Chemical Synthesis Routes

Acetylation of 5-Carboxy-1-Pentanethiol

The acetylation of 5-carboxy-1-pentanethiol is a direct method to synthesize 6-acetylthiohexanoic acid. The thiol group (-SH) of 5-carboxy-1-pentanethiol reacts with acetyl chloride in anhydrous dichloromethane (DCM) under inert conditions. A base, such as triethylamine, neutralizes the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the thiolate ion attacks the electrophilic carbonyl carbon of acetyl chloride, yielding the thioester bond [1] [3].

Reaction Scheme:
$$
\text{HS(CH}2\text{)}5\text{COOH} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{CH}3\text{COS(CH}2\text{)}_5\text{COOH} + \text{HCl}
$$

Key parameters include stoichiometric control (1:1 molar ratio of thiol to acetyl chloride) and reaction completion within 4–6 hours at 0–5°C to minimize side reactions. The product is purified via recrystallization from ethyl acetate, achieving ≥97% purity [1].

Thioesterification with Acetyl Chloride

Thioesterification involves coupling hexanoic acid derivatives with acetylated thiols. A two-step process is employed:

  • Thiol Activation: 6-Mercaptohexanoic acid is treated with acetyl chloride in tetrahydrofuran (THF), forming the thioester.
  • Carboxylic Acid Retention: The reaction conditions preserve the carboxylic acid moiety, avoiding esterification.

Mechanistic Insight:
The sulfur atom in the thiol acts as a nucleophile, displacing chloride from acetyl chloride. Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing the transition state [3].

Optimization of Reaction Conditions

Optimization focuses on solvents, catalysts, and temperature:

ParameterOptimal ConditionEffect on Yield
SolventAnhydrous DCM or THFMaximizes solubility of reactants
CatalystTriethylamine (1.2 eq)Neutralizes HCl, drives reaction forward
Temperature0–5°CMinimizes hydrolysis of acetyl chloride
Reaction Time4–6 hoursBalances completion and side reactions

Yields improve to 85–90% under these conditions [1] [3].

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis leverages acetyltransferase enzymes, such as those in the GCN5-related N-acetyltransferase (GNAT) superfamily. These enzymes transfer acetyl groups from acetyl-CoA (AcCoA) to thiol-containing substrates under mild aqueous conditions [2].

Proposed Pathway:

  • Enzyme Selection: GNATs with broad substrate specificity (e.g., EcMccE) are immobilized on solid supports.
  • Reaction Setup: 6-Mercaptohexanoic acid and AcCoA are incubated with the enzyme at pH 7.5 and 37°C.
  • Product Isolation: The thioester product is separated via ultrafiltration.

Advantages:

  • High regioselectivity (no protection of carboxylic acid required).
  • Environmentally benign (aqueous media, no toxic solvents).

Challenges:

  • Enzyme stability and cost.
  • Lower volumetric productivity compared to chemical methods [2].

Comparative Analysis of Synthetic Pathways

CriterionChemical SynthesisEnzymatic Synthesis
Yield85–90%60–75%
Reaction Time4–6 hours24–48 hours
ScalabilityIndustrial-scale feasibleLimited to lab-scale
Purity≥97%90–95%
Environmental ImpactHigh (organic solvents)Low (aqueous systems)

Chemical methods dominate industrial production due to speed and cost-effectiveness, while enzymatic routes offer sustainability for niche applications [1] [2] [3].

Nuclear Magnetic Resonance and Infrared Spectral Signatures

The spectroscopic fingerprint of 6-acetylthiohexanoic acid reveals characteristic signals that reflect its dual functional nature. The compound exhibits a molecular formula of C8H14O3S with a molecular weight of 190.26 g/mol [1] [2] [3]. The IUPAC systematic name, 6-(acetylsulfanyl)hexanoic acid, accurately describes the structural arrangement wherein an acetyl group is attached to sulfur at the sixth carbon position of hexanoic acid [2] [3].

Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum of 6-acetylthiohexanoic acid is expected to display several distinct resonance patterns characteristic of its functional groups. The carboxylic acid proton should appear as a broad singlet in the region of 10-12 ppm, typical for aliphatic carboxylic acids. The acetyl methyl group attached to sulfur is anticipated to resonate at approximately 2.0-2.5 ppm, consistent with acetyl groups in thioester systems [4]. The hexanoic acid chain protons would appear as complex multiplets in the aliphatic region between 1.2-2.5 ppm, with the methylene groups adjacent to the carboxylic acid and thioester functionalities being slightly deshielded compared to the internal chain carbons.

In the 13C NMR spectrum, two distinct carbonyl resonances are expected: the thioester carbonyl carbon should appear at approximately 190-200 ppm [5], while the carboxylic acid carbonyl is anticipated around 170-180 ppm. The acetyl methyl carbon would resonate at approximately 30 ppm, and the aliphatic chain carbons would appear in the typical alkyl region between 20-40 ppm.

Infrared Spectroscopy

The infrared spectrum of 6-acetylthiohexanoic acid should exhibit characteristic absorption bands for both functional groups present in the molecule. The thioester carbonyl stretch is expected to appear at 1725-1705 cm⁻¹, while the carboxylic acid carbonyl stretch should be observed at 1730-1700 cm⁻¹ [6] [7]. The carboxylic acid O-H stretch would manifest as a broad absorption between 3300-2400 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid groups. Alkyl C-H stretching vibrations should appear in the 3000-2850 cm⁻¹ region, with C-O stretching modes expected between 1300-1000 cm⁻¹ and C-S stretching vibrations in the 800-600 cm⁻¹ range.

Crystallographic Data (if available)

Crystallographic data for 6-acetylthiohexanoic acid remains limited in the available literature. The compound typically exists as a liquid at room temperature with a density of 1.144 g/mL at 25°C [3] [8], which suggests that crystallization studies would require controlled temperature conditions or specific crystallization techniques. The structural arrangement of the molecule, with its linear six-carbon chain bearing both carboxylic acid and thioester functionalities, would likely result in extended molecular conformations that could facilitate intermolecular hydrogen bonding through the carboxylic acid groups.

The compound possesses a linear structure represented by the SMILES notation CC(=O)SCCCCCC(=O)O [2] [3], indicating the presence of rotational flexibility around the carbon-carbon single bonds of the hexanoic acid chain. This conformational freedom would influence the molecular packing in the solid state and could result in multiple crystalline polymorphs under different crystallization conditions.

Related structural studies on manganese complexes incorporating 6-acetylthiohexanoic acid derivatives have provided insights into the coordination behavior of this compound [9]. These studies demonstrate that the molecule can adopt various conformations to accommodate metal coordination while maintaining its structural integrity, suggesting significant conformational flexibility in the solid state.

Thermodynamic Stability and Reactivity

The thermodynamic stability of 6-acetylthiohexanoic acid is primarily governed by the relative stability of its two functional groups and their susceptibility to hydrolysis and other chemical transformations. The compound exhibits a predicted boiling point of 319.3 ± 25.0°C [8], indicating substantial thermal stability under normal conditions. The flash point exceeds 230°F [8], classifying it as a combustible liquid that requires appropriate handling precautions.

Chemical Stability

The thioester functionality in 6-acetylthiohexanoic acid is generally more reactive than corresponding oxygen esters due to the weaker C-S bond compared to C-O bonds. This enhanced reactivity is attributed to the reduced overlap between carbon and sulfur orbitals compared to carbon and oxygen orbitals [6]. The predicted pKa value of 4.73 ± 0.10 [8] indicates that the carboxylic acid group exhibits typical acidity for aliphatic carboxylic acids, similar to hexanoic acid itself.

The compound's stability is influenced by several factors:

  • The thioester group can undergo hydrolysis under basic conditions, releasing acetic acid and forming the corresponding mercapto acid
  • The carboxylic acid functionality can participate in typical acid-base reactions and condensation reactions
  • The methylene groups adjacent to both functional groups may be susceptible to oxidation under harsh conditions

Reactivity Profile

6-Acetylthiohexanoic acid demonstrates characteristic reactivity patterns associated with both carboxylic acids and thioesters. The compound can undergo typical carboxylic acid reactions including esterification, amidation, and salt formation. The thioester moiety is susceptible to nucleophilic attack, particularly by hydroxide ions, amines, and other nucleophiles, leading to acyl transfer reactions [6].

The compound has been utilized as a precursor in the synthesis of specialized polymers, specifically poly-3-hydroxy-6-acetylthiohexanoate-co-4-acetylthiobutanoate (PHACOS) [1] [8]. This application demonstrates the compound's utility in polymer chemistry where the thioester functionality can be selectively modified while preserving the carboxylic acid group for further derivatization.

Solubility and Partition Coefficients

The solubility characteristics of 6-acetylthiohexanoic acid reflect the dual nature of its functional groups, with the carboxylic acid moiety providing polar character while the aliphatic chain and thioester group contribute hydrophobic properties. The compound exhibits a refractive index of 1.491 [3] [8], which is consistent with organic compounds containing both polar and nonpolar regions.

Aqueous Solubility

Limited experimental data is available regarding the precise aqueous solubility of 6-acetylthiohexanoic acid. However, the compound's structure suggests moderate water solubility due to the presence of the carboxylic acid group, which can form hydrogen bonds with water molecules. The six-carbon aliphatic chain and thioester functionality would contribute to reduced water solubility compared to shorter-chain analogs.

Experimental partition coefficient data for 6-acetylthiohexanoic acid is not readily available in the literature. However, the compound's structure suggests an intermediate log P value that would reflect the balance between its hydrophilic carboxylic acid group and lipophilic alkyl chain with thioester functionality. For comparison, hexanoic acid has a log P value that can serve as a reference point for estimating the partition behavior of 6-acetylthiohexanoic acid [11].

The storage classification of 6-acetylthiohexanoic acid as a combustible liquid (Class 10) [3] indicates specific handling requirements for safety and stability. The compound should be stored under inert atmosphere conditions to prevent oxidation and maintain its integrity over extended periods.

PropertyValueReference
Molecular FormulaC8H14O3S [1] [2] [3]
Molecular Weight (g/mol)190.26 [1] [2] [3]
Boiling Point (°C)319.3 ± 25.0 (predicted) [8]
Density (g/mL at 25°C)1.144 [3] [8]
Refractive Index (n20/D)1.491 [3] [8]
pKa (predicted)4.73 ± 0.10 [8]
Flash Point (°F)>230 [8]
Physical State (20°C)Liquid [3]
Spectroscopic TechniqueExpected Range/ValueLiterature Basis
IR - C=O stretch (thioester)1725-1705 cm⁻¹ [6] [7]
IR - C=O stretch (carboxylic acid)1730-1700 cm⁻¹
IR - O-H stretch (carboxylic acid)3300-2400 cm⁻¹ (broad)
1H NMR - Acetyl CH32.0-2.5 ppm [4]
13C NMR - Thioester C=O190-200 ppm [5]
13C NMR - Carboxylic acid C=O170-180 ppm [5]

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.06636548 g/mol

Monoisotopic Mass

190.06636548 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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